2-chloro-N-(4,4-difluorocyclohexyl)acetamide

Description

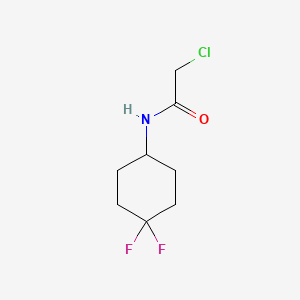

2-Chloro-N-(4,4-difluorocyclohexyl)acetamide is a halogenated acetamide derivative characterized by a chloroacetamide backbone substituted with a 4,4-difluorocyclohexyl group. This structural motif combines the electrophilic reactivity of the chloroacetamide moiety with the steric and electronic effects imparted by the difluorocyclohexyl substituent.

Properties

Molecular Formula |

C8H12ClF2NO |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

2-chloro-N-(4,4-difluorocyclohexyl)acetamide |

InChI |

InChI=1S/C8H12ClF2NO/c9-5-7(13)12-6-1-3-8(10,11)4-2-6/h6H,1-5H2,(H,12,13) |

InChI Key |

BWHJURIQSCBDJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC(=O)CCl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,4-difluorocyclohexyl)acetamide typically involves the reaction of 4,4-difluorocyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,4-difluorocyclohexyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: In the presence of water and a catalyst, the compound can hydrolyze to form the corresponding amine and acetic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted amides, thiols, or ethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Hydrolysis: Formation of 4,4-difluorocyclohexylamine and acetic acid.

Scientific Research Applications

2-chloro-N-(4,4-difluorocyclohexyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,4-difluorocyclohexyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluorocyclohexyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-chloro-N-(4,4-difluorocyclohexyl)acetamide and its analogs:

Estimated based on similar structures. *Predicted using analogous compounds.

Key Observations:

- Substituent Effects: The 4,4-difluorocyclohexyl group in the target compound introduces a unique combination of steric bulk and electronegativity, distinct from aromatic substituents like 4-fluorophenyl or 4-cyanophenyl. This aliphatic ring may reduce metabolic oxidation compared to aromatic analogs .

Hydrogen Bonding :

- Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds, which stabilize crystal packing . Similar interactions in the target compound could influence its solid-state properties or binding in biological systems.

Biological Activity

2-Chloro-N-(4,4-difluorocyclohexyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHClFN

- Molecular Weight: 235.66 g/mol

- Functional Groups: The presence of a chloro group and difluorocyclohexyl moiety contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is crucial for its potential therapeutic effects against various pathogens and cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using standard agar diffusion methods.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 18 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance due to antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

A study evaluated the effects of the compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in:

- Increased Apoptosis: A significant increase in apoptotic cell death was observed, with a total apoptosis rate of approximately 33.43%.

- Cell Viability Reduction: The compound reduced cell viability significantly compared to untreated controls.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclohexyl group and the acetamide moiety can enhance biological activity. For instance, the introduction of various substituents on the cyclohexyl ring has been shown to affect both potency and selectivity towards different biological targets.

Table 2: SAR Analysis of Derivatives

| Compound Variant | IC (µM) | Selectivity Index |

|---|---|---|

| Parent Compound | 5.0 | - |

| Variant A (with methyl group) | 3.0 | Increased |

| Variant B (with ethyl group) | 1.5 | Significantly Increased |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.